Lithium lactate

Vue d'ensemble

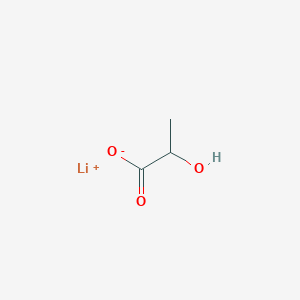

Description

Lithium lactate is a chemical compound formed by the combination of lithium and lactic acid. It is a salt with the chemical formula CH₃CH(OH)COOLi. This compound is an amorphous solid that is highly soluble in water and organic solvents. This compound is known for its optical isomerism and is used in various scientific and industrial applications .

Méthodes De Préparation

Lithium lactate can be synthesized through the neutralization of lactic acid with lithium hydroxide. The reaction is as follows: [ \text{LiOH} + \text{CH}_3\text{CH(OH)COOH} \rightarrow \text{CH}_3\text{CH(OH)COOLi} + \text{H}_2\text{O} ] This method involves dissolving lactic acid in a lithium bicarbonate solution, adjusting the pH value and temperature appropriately during the process .

Analyse Des Réactions Chimiques

Reactions with Triphosgene

Lithium lactate reacts with triphosgene (CCl₃O)₂CO to form lactic acid-O-internal anhydride , a cyclic ester. This reaction is pivotal for generating intermediates used in synthesizing materials like Li₄SiO₄ and Li₄Ti₅O₁₂/C .

Thermal Decomposition and Stability

When heated, this compound emits acrid smoke due to decomposition. Thermal stability studies reveal:

-

Isochronal annealing : Signal intensity decays above 160°C, with complete decomposition near 250°C .

-

Isothermal decay : Follows second-order kinetics at elevated temperatures (120–150°C), with a half-life of ~24 hours at 150°C .

Table 1: Thermal Decay Kinetics of this compound

| Temperature (°C) | Decay Order | Half-Life (hours) |

|---|---|---|

| 120 | Second | ~50 |

| 150 | Second | ~24 |

Radiation-Induced Reactions

Under γ-irradiation, this compound forms stable free radicals detectable via ESR spectroscopy:

-

ESR signal : Quartet with g-factor = 2.0029 ± 0.0003 and hyperfine coupling constant = 1.82 ± 0.06 mT .

-

Radical yield : G-value (radicals per 100 eV) = 1.0, surpassing alanine (0.95) but lower than lactose (3.0) .

Table 2: ESR Parameters of this compound vs. Lactose

| Parameter | This compound | Lactose |

|---|---|---|

| g-factor | 2.0029 | 2.0043 |

| Hyperfine coupling (mT) | 1.82 | 1.88 |

| Signal Stability | High | Moderate |

Oxidation and Reduction

This compound participates in redox reactions:

-

Oxidation : Yields lithium carbonate (Li₂CO₃) under oxidative conditions .

-

Reduction : Forms reduced lithium species in the presence of agents like sodium borohydride (mechanism under investigation) .

Environmental Reactivity

-

UV exposure : Causes ESR signal decay, with sensitivity 6× lower than lactose .

-

Hydrolysis : Stable in aqueous solutions but decomposes under prolonged UV or extreme pH conditions .

Table 3: Dose Response Comparison (Relative Sensitivity)

| Material | Sensitivity (vs. Alanine) | Minimum Detectable Dose |

|---|---|---|

| This compound | 10× | 0.1 Gy |

| Lactose | 30× | 0.05 Gy |

| Alanine | 1× | 1 Gy |

Applications De Recherche Scientifique

Biochemical Applications

1. Clinical Diagnostics

Lithium lactate is utilized in clinical diagnostics, particularly in measuring lactate dehydrogenase activity in human erythrocytes. A study demonstrated its effectiveness when combined with capillary electrophoresis and electrochemical detection, providing precise measurements critical for biochemical assays .

2. Mood Stabilization in Psychiatric Disorders

Lithium is widely recognized for its mood-stabilizing effects, particularly in bipolar disorder. Recent research indicates that this compound may enhance these effects by modulating mitochondrial functions and reducing anaerobic metabolism during mood episodes. A longitudinal study using magnetic resonance spectroscopy (MRS) found that lithium treatment led to decreased lactate levels in the cingulate cortex of patients with bipolar disorder, suggesting a normalization of metabolic activity associated with mood stabilization .

3. Neuroprotective Effects

The neuroprotective properties of this compound are linked to its role in mitochondrial function and energy metabolism. It has been shown to improve synaptic strength and cellular resilience, which may contribute to its therapeutic effects in neuropsychiatric conditions such as depression and anxiety .

Environmental Applications

1. Ecotoxicology

Lithium compounds, including this compound, have been studied for their environmental impact, particularly concerning aquatic life. Research indicates that lithium can stimulate plant growth but may also pose risks to aquatic ecosystems at certain concentrations . Understanding these interactions is crucial for assessing the ecological safety of lithium-based compounds.

Case Studies

Mécanisme D'action

The mechanism of action of lithium lactate involves its influence on various molecular targets and pathways:

Neurotransmitter Regulation: This compound affects neurotransmitter pathways, including dopamine and glutamate pathways, which are crucial in the treatment of bipolar disorder.

Inhibition of Glycogen Synthase Kinase-3: This compound inhibits glycogen synthase kinase-3, which plays a role in mood stabilization and neuroprotection.

Phosphatidylinositol Pathway: It impacts the phosphatidylinositol pathway, which is involved in various cellular processes.

Comparaison Avec Des Composés Similaires

Lithium lactate can be compared with other similar compounds such as:

Sodium lactate: Sodium lactate is another salt of lactic acid, but it contains sodium instead of lithium.

Lithium carbonate: Lithium carbonate is a widely used lithium salt in the treatment of bipolar disorder.

Lithium citrate: Lithium citrate is another lithium salt used in medicine, particularly for its mood-stabilizing properties.

This compound stands out due to its unique combination of lithium and lactic acid, making it a versatile compound with applications in various fields.

Activité Biologique

Lithium lactate, a lithium salt of lactic acid, has garnered attention for its potential therapeutic applications, particularly in mood stabilization and metabolic modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and implications for clinical use.

This compound (CHOLi) is formed by the combination of lithium and lactic acid. It is known to exert biological effects through several mechanisms:

- Mood Stabilization : Lithium compounds are primarily used in the treatment of bipolar disorder. This compound is believed to influence neurotransmitter systems and modulate signaling pathways involved in mood regulation. It inhibits glycogen synthase kinase-3 (GSK-3), a key enzyme implicated in mood disorders, thereby stabilizing mood and reducing the frequency of manic episodes .

- Metabolic Effects : Recent studies suggest that this compound can induce aerobic glycolysis and glutaminolysis in renal collecting duct cells. This metabolic shift is associated with increased cell proliferation and lactate secretion, which may contribute to its therapeutic effects .

- Immunomodulation : Lithium has been shown to enhance CD8+ T cell activity by inhibiting lactic acid-mediated immunosuppression in tumor microenvironments. This effect is mediated through the modulation of lysosomal function and mitochondrial metabolism, promoting energy utilization in T cells .

Clinical Observations

- Bipolar Disorder Treatment : A study involving patients with bipolar disorder highlighted that lithium treatment resulted in significant reductions in cortical lactate levels after six weeks. This suggests a potential role for lactate as a biomarker for mood episodes and treatment response .

- Nephrogenic Diabetes Insipidus (Li-NDI) : Lithium treatment can lead to Li-NDI, characterized by downregulation of aquaporin-2 (AQP2) in renal cells. Research indicates that lithium promotes cell proliferation and alters metabolic pathways, leading to increased urinary lactate levels .

- Breastfeeding Considerations : A case series examined nine mother-infant pairs where mothers were treated with lithium during breastfeeding. It was found that lithium concentrations were significantly lower in infants compared to their mothers, suggesting that breastfeeding can be safely managed under careful monitoring .

Table of Key Findings

Propriétés

IUPAC Name |

lithium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQWYZBANWAFMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883597 | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-55-0, 27848-80-2 | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium (S)-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lithium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.